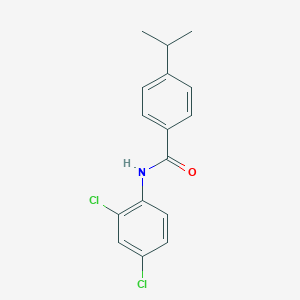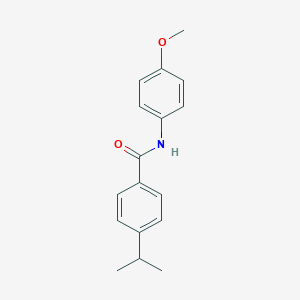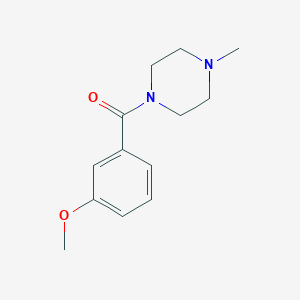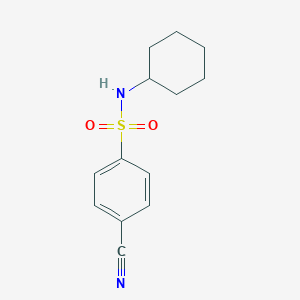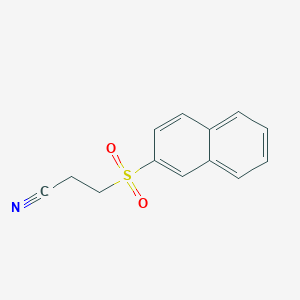
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in medicine. This compound is commonly referred to as DTQ and is known to have a range of biochemical and physiological effects.
作用机制
DTQ works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to interact with certain receptors in the brain, which may be responsible for its antipsychotic effects.
Biochemical and Physiological Effects:
DTQ has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. DTQ has also been found to have antipsychotic effects, which may be due to its interaction with certain receptors in the brain.
实验室实验的优点和局限性
DTQ has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its anticancer and antipsychotic properties make it a promising compound for further investigation. However, DTQ also has some limitations. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on DTQ. One area of focus is the development of DTQ derivatives that may have improved anticancer and antipsychotic properties. Another area of research is the investigation of DTQ's potential use in combination with other drugs for cancer treatment. Additionally, more research is needed to determine the safety and efficacy of DTQ in humans, which may require clinical trials.
合成方法
The synthesis method of DTQ involves the reaction of 2-(1H-isoquinolin-3-yl)ethan-1-amine with 2-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the final product, DTQ.
科学研究应用
DTQ has been the focus of scientific research due to its potential applications in medicine. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cells. DTQ has also been investigated for its potential use as an antipsychotic agent and has shown promising results in animal models.
属性
分子式 |
C22H26N4O2 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC 名称 |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4,7,7-trimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)acetamide |
InChI |
InChI=1S/C22H26N4O2/c1-14-20-17(10-22(2,3)11-18(20)27)24-21(23-14)25-19(28)13-26-9-8-15-6-4-5-7-16(15)12-26/h4-7H,8-13H2,1-3H3,(H,23,24,25,28) |
InChI 键 |
AVOAHVSWPURMFF-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC2=C1C(=O)CC(C2)(C)C)NC(=O)CN3CCC4=CC=CC=C4C3 |
规范 SMILES |
CC1=C2C(=NC(=N1)NC(=O)CN3CCC4=CC=CC=C4C3)CC(CC2=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)
